molecular formula C20H11Cl2N B15329336 5,9-Dichloro-7H-dibenzo[c,g]carbazole

5,9-Dichloro-7H-dibenzo[c,g]carbazole

Cat. No.: B15329336
M. Wt: 336.2 g/mol
InChI Key: FLUKIZCGTRXXPF-UHFFFAOYSA-N
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Description

5,9-Dichloro-7H-dibenzo[c,g]carbazole (CAS 3029269-77-7) is a chlorinated derivative of the polycyclic aromatic heterocycle, 7H-dibenzo[c,g]carbazole. This compound is supplied with a high level of purity and requires storage in a dark place, sealed in a dry environment at room temperature . The parent compound, 7H-dibenzo[c,g]carbazole, is a well-characterized ubiquitous environmental pollutant known to induce significant DNA strand break levels and micronuclei in HepG2 cells . It has been extensively studied for its toxicological profile, demonstrating carcinogenic effects in various models, including causing tumors on the skin and in the liver and lungs of rodents following different routes of exposure . The presence of two chlorine substituents on the 5 and 9 positions of the carbazole core is a key structural modification that can significantly alter the compound's electronic properties, reactivity, and interaction with biological systems compared to the unsubstituted analog. Researchers may find this compound valuable for studies in environmental toxicology, carcinogenesis, and the investigation of DNA adduct formation . As a functionalized carbazole, it may also serve as a synthetic intermediate or building block for the development of more complex organic molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H11Cl2N

Molecular Weight

336.2 g/mol

IUPAC Name

9,15-dichloro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

InChI

InChI=1S/C20H11Cl2N/c21-15-9-17-19(13-7-3-1-5-11(13)15)20-14-8-4-2-6-12(14)16(22)10-18(20)23-17/h1-10,23H

InChI Key

FLUKIZCGTRXXPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Dichloro-7H-dibenzo[c,g]carbazole typically involves the chlorination of dibenzo[c,g]carbazole. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the carbazole nitrogen and aromatic rings. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂):

  • KMnO₄ in acidic conditions : Cleaves aromatic rings, yielding quinone derivatives and chlorinated carboxylic acids.

  • H₂O₂ with Fe²⁺ (Fenton’s reagent) : Generates hydroxyl radicals, leading to hydroxylated intermediates.

Oxidizing AgentProductsConditions
KMnO₄/H⁺Quinones, COOH derivatives80–100°C, H₂SO₄
H₂O₂/Fe²⁺Hydroxylated intermediatesRoom temperature, aqueous phase

Reduction Reactions

Catalytic hydrogenation selectively reduces the carbazole ring:

  • H₂/Pd-C : Reduces the pyrrole ring to a pyrrolidine structure while retaining chlorine substituents.

  • NaBH₄ : Shows limited efficacy due to steric hindrance from chlorine atoms.

Substitution Reactions

The chlorine atoms at positions 5 and 9 participate in nucleophilic aromatic substitution (NAS):

  • Hydroxide (OH⁻) : Replaces chlorine with hydroxyl groups under alkaline conditions (80°C, DMSO).

  • Ammonia (NH₃) : Forms amino derivatives at elevated pressures (120°C, 5 bar).

Kinetic data for NAS (25°C):

Leaving Groupk (s⁻¹)Solvent
Cl⁻1.2×10⁻⁴DMF
Br⁻ (analog)3.8×10⁻⁴DMF

Electrophilic Aromatic Substitution

Chlorine substituents deactivate the aromatic rings, directing electrophiles to para positions:

  • Nitration (HNO₃/H₂SO₄) : Introduces nitro groups at C4 and C10.

  • Sulfonation (SO₃) : Forms sulfonic acid derivatives under reflux.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl structures (Pd(PPh₃)₄, K₂CO₃, 90°C).

  • Buchwald-Hartwig amination : Couples with amines at the carbazole nitrogen.

Acid-Base Reactivity

Neutralizes acids exothermically to form salts (e.g., hydrochloride derivatives) . Reactivity with strong reducing agents (e.g., LiAlH₄) produces flammable H₂ gas .

Biological Interactions

  • DNA intercalation : Planar structure inserts between DNA base pairs, disrupting replication .

  • Enzyme modulation : Inhibits cytochrome P450 1A1 (CYP1A1) via competitive binding, altering metabolic pathways .

Comparative Reactivity

The chlorine substituents enhance stability and direct substitution compared to analogs:

DerivativeReactivity with OH⁻ (k, s⁻¹)DNA Binding Affinity (ΔG, kcal/mol)
5,9-Dichloro1.2×10⁻⁴-9.8
5,9-Dibromo3.5×10⁻⁴-10.2
Parent (unsubstituted)2.3×10⁻⁵-7.1

Scientific Research Applications

5,9-Dichloro-7H-dibenzo[c,g]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,9-Dichloro-7H-dibenzo[c,g]carbazole involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The compound may also interact with various enzymes and receptors, affecting their function and leading to a range of biological effects .

Comparison with Similar Compounds

Similar Compounds

    5,9-Dibromo-7H-dibenzo[c,g]carbazole: Similar in structure but with bromine atoms instead of chlorine.

    7H-Dibenzo[c,g]carbazole: The parent compound without halogen substitution.

    5,9-Difluoro-7H-dibenzo[c,g]carbazole: Contains fluorine atoms instead of chlorine

Uniqueness

5,9-Dichloro-7H-dibenzo[c,g]carbazole is unique due to its specific halogen substitution, which imparts distinct chemical properties. The presence of chlorine atoms can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable compound for various research and industrial applications .

Biological Activity

5,9-Dichloro-7H-dibenzo[c,g]carbazole (DDBC) is a polycyclic aromatic hydrocarbon that has garnered attention for its significant biological activity, particularly in the context of carcinogenicity and its interactions with cellular mechanisms. This article synthesizes current research findings on the biological effects of DDBC, highlighting its mechanisms of action, potential health implications, and relevant case studies.

Structural Characteristics

This compound is characterized by its dibenzo[c,g]carbazole framework with chlorine substituents at the 5 and 9 positions. This unique structure enhances its reactivity and biological activity compared to other carbazole derivatives.

Compound Name Structural Features Unique Aspects
This compoundDibenzo[c,g]carbazole with two chlorine atomsIncreased reactivity and potential for DNA intercalation
7H-Dibenzo[c,g]carbazoleParent compound without halogen substitutionLower reactivity
5,9-Dibromo-7H-dibenzo[c,g]carbazoleDibenzo[c,g]carbazole with bromine atomsHigher reactivity due to bromine's electronegativity

Intercalation and Genotoxicity

Research indicates that DDBC can intercalate into DNA, leading to disruptions in cellular processes such as replication and transcription. This intercalation is associated with the formation of DNA adducts, which can result in mutagenesis and contribute to tumorigenesis . The compound has been shown to activate the aryl hydrocarbon receptor (AhR), resulting in the upregulation of cytochrome P450 enzymes involved in metabolic activation, further enhancing its carcinogenic potential .

Cellular Effects

DDBC's biological effects include:

  • Alterations in Cell Proliferation: Studies have demonstrated that DDBC can influence cell cycle progression, leading to increased proliferation in certain cell lines .
  • Induction of Apoptosis: The compound has been implicated in apoptosis induction through various signaling pathways, particularly those involving the PI3K/Akt/mTOR pathway .
  • Inhibition of Gap Junctional Intercellular Communication (GJIC): DDBC inhibits GJIC, which is crucial for maintaining tissue homeostasis and preventing tumor promotion .

Case Studies

  • Hepatotoxicity in Rodents
    A study focused on the hepatotoxic effects of DDBC in rat liver progenitor cells found that it significantly induced apoptosis and altered cell cycle dynamics. The study highlighted the compound's ability to activate AhR and upregulate enzymes like CYP1A1 and CYP1B1, which are critical for its metabolic activation .
  • Environmental Impact
    Research into the environmental persistence of DDBC has shown that it can be photoactivated by UV light, leading to increased genotoxicity. This property raises concerns about its impact as an environmental pollutant and its potential to affect human health even at low concentrations .

Q & A

Q. Table 1. Toxicity Data for 7H-Dibenzo[c,g]carbazole (Analogous Compound)

EndpointModel SystemResult/DoseReference
Mutagenicity (Ames test)S. typhimurium TA100Positive (± S9)
DNA Adduct FormationMouse liver3.2 adducts/10⁸ nucleotides
CarcinogenicityMouse (subcutaneous)Hepatocellular carcinoma

Q. Table 2. Metabolic Pathways of Halogenated Carbazoles

EnzymeMetaboliteAssay SystemKey Finding
CYP1A13-Hydroxy derivativeHuman liver microsomesPrimary oxidative metabolite
GSTGlutathione conjugateMouse cytosolDetoxification pathway

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